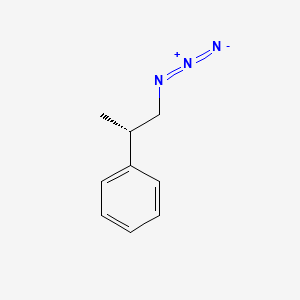
(S)-1-Azido-2-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-Azido-2-phenylpropane is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
(S)-1-Azido-2-phenylpropane serves as an essential building block in the synthesis of various organic compounds. It can be utilized to prepare amines and triazoles through nucleophilic substitution reactions. The azide functional group is particularly valuable due to its ability to undergo click chemistry, which allows for the formation of stable linkages with other molecules.
Table 1: Synthetic Applications of this compound
| Application Type | Description | Example Products |
|---|---|---|
| Amine Synthesis | Conversion to amines via reduction | Primary and secondary amines |
| Triazole Formation | Used in the synthesis of triazoles | 1,2,3-Triazole derivatives |
| Click Chemistry | Forms stable linkages with biomolecules | Bioconjugates |
Bioconjugation Techniques
Labeling Biomolecules
In biological research, this compound is employed in bioconjugation techniques, especially for labeling biomolecules with fluorescent tags. This application is crucial for tracking biological processes and studying interactions within cells.
Case Study: Fluorescent Labeling
A study demonstrated the successful use of this compound in labeling proteins with fluorescent dyes through click chemistry. This method allowed researchers to visualize protein localization in live cells, providing insights into cellular dynamics and interactions .
Pharmaceutical Development
Precursor for Pharmaceutical Compounds
This compound has potential as a precursor for various pharmaceutical compounds. Its ability to introduce azide groups into drug candidates can enhance their pharmacological properties. The azide moiety can be transformed into amines or other functional groups that are critical for drug activity.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Agents | Development of azide-containing anticancer drugs | Azide-modified cytotoxic agents |
| Antibiotics | Synthesis of new antibiotic compounds | Azide derivatives of known antibiotics |
Industrial Applications
Specialty Chemicals and Materials
In industry, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing their properties.
Properties
CAS No. |
74669-74-2 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
[(2S)-1-azidopropan-2-yl]benzene |
InChI |
InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
OARTVRGYHXVYRL-MRVPVSSYSA-N |
SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])C1=CC=CC=C1 |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















